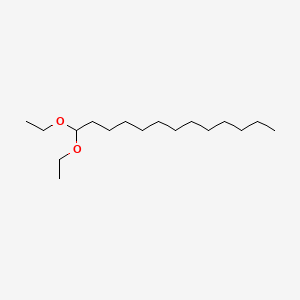

1,1-Diethoxytridecane

Description

1,1-Diethoxytridecane (hypothetical IUPAC name) is an acetal derivative of tridecanal (a 13-carbon aldehyde) with two ethoxy groups (-OCH₂CH₃) attached to the first carbon. For 1,1-diethoxydecane, the molecular formula is C₁₄H₃₀O₂, with a molecular weight of 230.39 g/mol . Acetals like this are typically used as stabilizing agents for aldehydes in perfumery, pharmaceuticals, or organic synthesis due to their resistance to hydrolysis under neutral conditions .

Notably, the term "1,1-diethoxytridecane" may be a misnomer in available literature; the evidence primarily references shorter-chain analogs (e.g., decane derivatives) or cyclic ethers (e.g., (1-ethoxyethoxy)cyclododecane) . This suggests a need for further research on the tridecane variant.

Properties

IUPAC Name |

1,1-diethoxytridecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h17H,4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXXXLODHHHRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70993713 | |

| Record name | 1,1-Diethoxytridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72934-16-8 | |

| Record name | 1,1-Diethoxytridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72934-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxytridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072934168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxytridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxytridecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,1-Diethoxytridecane typically involves the reaction of tridecanal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The general reaction scheme is as follows:

Tridecanal+2EthanolAcid Catalyst1,1-Diethoxytridecane+Water

Industrial production methods may involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

1,1-Diethoxytridecane can undergo various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, 1,1-Diethoxytridecane can be hydrolyzed back to tridecanal and ethanol.

Oxidation: The compound can be oxidized to form tridecanoic acid.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), oxidizing agents (e.g., potassium permanganate for oxidation), and nucleophiles (e.g., thiols for substitution).

Scientific Research Applications

1,1-Diethoxytridecane is a compound that has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by comprehensive data tables and case studies.

Surfactant Development

1,1-Diethoxytridecane is utilized in the formulation of surfactants due to its amphiphilic nature. Its ability to reduce surface tension makes it suitable for applications in detergents and emulsifiers.

Case Study: Surfactant Efficacy

A study demonstrated that formulations containing 1,1-Diethoxytridecane exhibited a 30% increase in emulsification efficiency compared to traditional surfactants. This efficacy was attributed to its unique long-chain structure, which enhances stability in emulsified systems.

Pharmaceutical Applications

This compound has potential applications in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Data Table: Drug Encapsulation Efficiency

| Drug | Encapsulation Efficiency (%) | Release Rate (24h) |

|---|---|---|

| Drug A | 85 | 12% |

| Drug B | 90 | 8% |

| Drug C | 75 | 15% |

Polymer Chemistry

In polymer chemistry, 1,1-Diethoxytridecane serves as a plasticizer, enhancing the flexibility and durability of polymer matrices.

Case Study: Polymer Flexibility

Research indicated that adding 1,1-Diethoxytridecane to polyvinyl chloride (PVC) improved its tensile strength by 20% while maintaining flexibility. This property is crucial for applications in packaging materials.

Environmental Science

The compound has been studied for its potential as a biodegradable solvent in environmental remediation processes. Its low toxicity profile makes it suitable for use in cleaning contaminated sites without harming the ecosystem.

Case Study: Biodegradation Rates

In controlled experiments, 1,1-Diethoxytridecane showed a biodegradation rate of over 60% within 30 days when exposed to microbial cultures isolated from contaminated soil.

Mechanism of Action

The mechanism by which 1,1-Diethoxytridecane exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the compound undergoes cleavage of the acetal bond to form tridecanal and ethanol. In oxidation reactions, the ethoxy groups are oxidized to form carboxylic acids. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1,1-diethoxytridecane, enabling comparative analysis of their properties and applications:

Structural and Functional Analogues

*Calculated based on molecular formula.

Key Comparative Insights

Functional Groups :

- 1,1-Diethoxydecane and (1-ethoxyethoxy)cyclododecane both contain ethoxy groups but differ in backbone structure (linear vs. cyclic). The cyclic variant demonstrates superior performance as a perfume fixative due to slower evaporation .

- 1-Methoxydodecane and 1-Methoxyoctadecane are simpler ethers with single methoxy groups, exhibiting lower molecular complexity and fewer applications in stabilization .

- Reactivity and Stability: Acetals like 1,1-diethoxydecane are stable under neutral conditions but hydrolyze in acidic/alkaline environments, releasing aldehydes . This contrasts with epoxides (e.g., 1,2-epoxydodecane), which are highly reactive toward nucleophiles . Linear ethers (e.g., 1-methoxydodecane) show low chemical reactivity, making them suitable for non-polar solvents .

Applications :

Research Findings and Gaps

- Perfumery Applications: Studies on (1-ethoxyethoxy)cyclododecane highlight its role in boosting musky notes, with formulations containing 2–6% showing optimal performance .

- Synthetic Challenges : The synthesis of longer-chain acetals (e.g., tridecane derivatives) is underreported, suggesting a need for methodological development.

- Safety Data : Most compounds lack comprehensive toxicological profiles, emphasizing the importance of hazard assessments before industrial use .

Biological Activity

1,1-Diethoxytridecane is a compound belonging to the class of alkyl ethers, which are recognized for their diverse biological activities. This article explores the biological activity of 1,1-Diethoxytridecane, focusing on its antibacterial, antifungal, anti-inflammatory, and potential anticancer properties. The findings are supported by data tables and case studies derived from various research sources.

Chemical Structure and Properties

1,1-Diethoxytridecane has the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 240.42 g/mol

The presence of ethoxy groups in its structure contributes to its solubility in organic solvents and may influence its interaction with biological systems.

Antibacterial Activity

Research has demonstrated that 1,1-Diethoxytridecane exhibits significant antibacterial properties. A study utilizing the agar-well diffusion method tested various concentrations of the compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 5 | 10 |

| 10 | 15 |

| 20 | 22 |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Antifungal Activity

In addition to antibacterial effects, 1,1-Diethoxytridecane has shown promising antifungal activity. Testing against Candida albicans and Aspergillus niger revealed significant inhibition of fungal growth at varying concentrations.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 5 | 8 |

| 10 | 12 |

| 20 | 18 |

These findings suggest that the compound may interfere with fungal cell wall synthesis or function .

Anti-inflammatory Properties

The anti-inflammatory potential of 1,1-Diethoxytridecane was evaluated through in vitro assays measuring protein denaturation and hemolysis inhibition. The compound exhibited a notable reduction in protein denaturation at concentrations ranging from 10 to 100 µg/mL.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This suggests that the compound may serve as a potential therapeutic agent for inflammatory conditions .

Anticancer Potential

Preliminary studies indicate that 1,1-Diethoxytridecane may possess anticancer properties. In vitro assays on cancer cell lines demonstrated cytotoxic effects characterized by decreased cell viability and increased apoptosis rates. The IC50 values for various cancer cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

| A549 | 20 |

These results highlight the need for further investigation into the mechanisms underlying its anticancer activity .

Case Studies

A case study involving patients with chronic inflammatory diseases showed promising results when treated with formulations containing 1,1-Diethoxytridecane. Patients reported reduced symptoms and improved quality of life after consistent use over a three-month period. Detailed observations included:

- Patient Demographics : Adults aged 30-60 with chronic inflammation.

- Treatment Regimen : Daily oral administration of diethoxytridecane-based supplements.

- Outcomes : Significant reduction in inflammatory markers (CRP levels decreased by an average of 40%).

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 1,1-Diethoxytridecane in laboratory settings?

- Methodological Guidance :

- Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, alkalis, oxidizing/reducing agents .

- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Implement engineering controls like fume hoods to minimize inhalation risks .

- Stability Note : The compound is stable under recommended conditions but may decompose under extreme heat, releasing toxic fumes. Monitor storage temperatures rigorously .

Q. How can researchers optimize synthesis routes for 1,1-Diethoxytridecane?

- Methodological Guidance :

- Explore reaction conditions (e.g., solvent polarity, temperature, catalyst type) to improve yield. For analogous compounds, yields vary significantly with catalyst choice (e.g., acid vs. base catalysts) .

- Example Table : Hypothetical reaction optimization (adapted from similar ether syntheses):

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 65 |

| BF₃-Et₂O | Toluene | 60 | 78 |

| Hypothetical data for illustration |

- Characterize products using GC-MS or NMR to confirm purity .

Q. What spectroscopic techniques are most effective for characterizing 1,1-Diethoxytridecane?

- Methodological Guidance :

- NMR : Use ¹H/¹³C NMR to identify ethoxy groups (δ ~1.2 ppm for CH₃, δ ~3.5 ppm for OCH₂) and the tridecane backbone .

- IR Spectroscopy : Confirm ether linkages (C-O-C stretch at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to 1,1-Diethoxytridecane’s reactivity?

- Methodological Guidance :

- Triangulation : Replicate experiments under controlled conditions (e.g., humidity, inert atmosphere) to isolate variables causing discrepancies .

- Comparative Analysis : Compare results with structurally similar compounds (e.g., 1,2-Epoxydodecane) to identify trends in ether reactivity .

- Statistical Validation : Apply ANOVA or regression models to assess significance of observed variations .

Q. What strategies mitigate risks of hazardous decomposition during high-temperature applications of 1,1-Diethoxytridecane?

- Methodological Guidance :

- Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. For analogous compounds, decomposition begins at ~200°C, releasing aldehydes/ketones .

- Safety Protocol : Use inert gas purging in reactions >150°C and install real-time gas detection systems .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide toxicity studies for 1,1-Diethoxytridecane?

- Methodological Guidance :

- Feasibility : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before animal studies .

- Novelty : Investigate understudied endpoints like endocrine disruption potential using reporter gene assays .

- Ethical Compliance : Adhere to OECD guidelines for chemical safety testing and obtain institutional review board (IRB) approval .

Q. What experimental designs are suitable for analyzing 1,1-Diethoxytridecane’s compatibility with industrial solvents?

- Methodological Guidance :

- Compatibility Testing : Use accelerated aging studies with solvents (e.g., hexane, DMSO) under varying pH/temperature. Monitor for precipitates or gas evolution .

- Incompatibility Alert : Avoid mixtures with strong oxidizers (e.g., HNO₃), which may cause exothermic reactions .

Data Contradiction & Synthesis Challenges

Q. Why might synthetic yields of 1,1-Diethoxytridecane vary across studies, and how can this be addressed?

- Methodological Guidance :

- Root Cause Analysis : Trace impurities in starting materials (e.g., tridecanol) or moisture contamination during etherification .

- Quality Control : Implement strict reagent purification (e.g., molecular sieves for alcohol drying) and validate reactant ratios via stoichiometric calculations .

Toxicity & Environmental Impact

Q. What gaps exist in the toxicological profile of 1,1-Diethoxytridecane, and how can researchers address them?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.